molecular formula C15H16N2O2S B2520584 (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2178773-10-7

(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2520584
CAS No.: 2178773-10-7
M. Wt: 288.37
InChI Key: FDCABWOWXAVXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound featuring a unique combination of cyclopropyl, isoxazole, thiophene, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis:

  • Formation of the Isoxazole Ring:

      Starting Materials: Cyclopropyl ketone and hydroxylamine.

      Reaction Conditions: The cyclopropyl ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the isoxazole ring.

  • Synthesis of the Pyrrolidine Derivative:

      Starting Materials: Thiophene-3-carboxaldehyde and pyrrolidine.

      Reaction Conditions: Thiophene-3-carboxaldehyde is condensed with pyrrolidine under acidic conditions to form the corresponding pyrrolidine derivative.

  • Coupling Reaction:

      Starting Materials: The isoxazole and pyrrolidine derivatives.

      Reaction Conditions: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) for isoxazole reduction.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution on the pyrrolidine ring.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Isoxazole amines.

    Substitution: Alkylated or acylated pyrrolidine derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its multiple functional groups.

    Material Science:

Biology and Medicine:

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biological Probes: Used in the study of enzyme mechanisms and receptor binding due to its diverse functional groups.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The isoxazole ring can interact with enzyme active sites, while the pyrrolidine and thiophene rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

    (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone: Similar structure but with a different thiophene substitution pattern.

    (5-Cyclopropylisoxazol-3-yl)(3-(furan-3-yl)pyrrolidin-1-yl)methanone: Similar structure with a furan ring instead of thiophene.

Uniqueness:

  • The combination of cyclopropyl, isoxazole, thiophene, and pyrrolidine moieties in (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone provides a unique set of chemical properties, making it versatile for various applications in research and industry.

This compound’s unique structure and reactivity make it a valuable subject for further research and development in multiple scientific fields.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(13-7-14(19-16-13)10-1-2-10)17-5-3-11(8-17)12-4-6-20-9-12/h4,6-7,9-11H,1-3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCABWOWXAVXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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